4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl molecular structure
4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl molecular structure
An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl
Abstract: This technical guide provides a comprehensive overview of 4-[2-(4-Fluorophenyl)ethyl]-piperidine hydrochloride, a key heterocyclic scaffold relevant to contemporary drug discovery and development. The document delineates the molecule's structural attributes, physicochemical properties, and detailed synthetic pathways. Furthermore, it establishes a robust framework for its analytical characterization using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies are presented with an emphasis on the underlying scientific principles, offering researchers and drug development professionals a practical and authoritative resource for their work with this compound and its derivatives.
Introduction and Molecular Overview
The piperidine ring is a ubiquitous structural motif in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, making it an ideal scaffold for targeting a wide array of biological receptors. The specific compound, 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl, combines this privileged heterocycle with a fluorinated phenyl moiety. The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and pharmacokinetic properties. This guide will dissect the molecule's core features from first principles.
IUPAC Nomenclature and Structural Representation
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Systematic Name: 4-[2-(4-Fluorophenyl)ethyl]-piperidine hydrochloride
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Molecular Formula: C₁₃H₁₉ClFN
The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is a critical consideration for pharmaceutical formulation and biological assays.
Caption: Proposed synthetic workflow for the target molecule.
Detailed Experimental Protocol (Based on the Pyridine Pathway)
This protocol outlines a reliable method starting from 4-[2-(4-fluorophenyl)ethyl]pyridine, which can be synthesized via several standard organometallic routes.
Step 1: Synthesis of 4-[2-(4-Fluorophenyl)ethyl]pyridine
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Causality: This step creates the core carbon skeleton. A Wittig-type reaction between 4-pyridinecarboxaldehyde and (4-fluorobenzyl)triphenylphosphonium bromide followed by reduction of the resulting stilbene derivative is a viable, albeit multi-step, approach. A more direct route involves the Suzuki or Negishi cross-coupling of a 4-halopyridine with a suitable organometallic partner, followed by side-chain modification. For this guide, we assume the starting pyridine is available.
Step 2: Catalytic Hydrogenation of the Pyridine Ring
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Expertise & Causality: The reduction of a pyridine ring to a piperidine is a classic transformation. Platinum oxide (PtO₂, Adam's catalyst) in an acidic medium like acetic acid is highly effective for this purpose. The acid protonates the pyridine nitrogen, activating the ring towards hydrogenation and preventing catalyst poisoning. The reaction is typically performed under a hydrogen atmosphere.
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Reaction Setup: To a 250 mL hydrogenation flask, add 4-[2-(4-fluorophenyl)ethyl]pyridine (5.0 g, 24.8 mmol) and glacial acetic acid (50 mL).
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Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, 0.25 g, 5 mol%).
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Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Purge the system with nitrogen gas, then with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.
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Reaction Monitoring: Shake the reaction mixture at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake. Typically, this takes 12-24 hours.
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Work-up: Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite pad with methanol.
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Isolation of Free Base: Concentrate the filtrate under reduced pressure to remove the acetic acid and methanol. Dissolve the residue in water (50 mL) and cool in an ice bath. Basify the solution to pH > 12 by the slow addition of 6N NaOH solution.
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Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-[2-(4-Fluorophenyl)ethyl]-piperidine as an oil.
Step 3: Formation of the Hydrochloride Salt
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Trustworthiness & Validation: Converting the free base to its hydrochloride salt serves two purposes: it provides a stable, crystalline solid that is easier to handle and purify, and the melting point of the salt is a sharp, reliable indicator of purity.
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Salt Formation: Dissolve the crude piperidine free base from the previous step in diethyl ether (50 mL).
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Precipitation: While stirring, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise until no further precipitation is observed.
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Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold diethyl ether.
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Purification: Dry the solid under vacuum. If necessary, the product can be recrystallized from isopropanol or an ethanol/ether mixture to yield the pure 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl. [3]
Analytical Characterization: A Self-Validating System
The successful synthesis must be validated by a suite of analytical techniques. Each method provides orthogonal information, collectively confirming the molecular structure and assessing purity.
Caption: Workflow for analytical validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of the molecule. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.
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¹H NMR Spectroscopy (500 MHz, DMSO-d₆):
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Aromatic Protons: Expect two doublets (or a multiplet resembling an AA'BB' system) between δ 7.0-7.4 ppm, integrating to 4H total. The protons ortho to the fluorine will be coupled to it, showing a characteristic doublet of triplets.
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Piperidine Protons (N-H): A broad singlet may be visible above δ 8.0 ppm for the two N-H protons of the ammonium salt.
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Piperidine Protons (CH): The aliphatic protons on the piperidine ring will appear as complex multiplets between δ 1.2-3.5 ppm. The axial and equatorial protons will have different chemical shifts and coupling constants.
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Ethyl Linker Protons: Two triplets will be observed around δ 2.5-2.8 ppm and δ 1.5-1.8 ppm, each integrating to 2H, corresponding to the -CH₂-CH₂- bridge.
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¹³C NMR Spectroscopy (125 MHz, DMSO-d₆):
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Aromatic Carbons: Expect 4 signals for the fluorophenyl ring. The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹JCF ≈ 245 Hz). The other aromatic carbons will also show smaller C-F couplings.
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Piperidine Carbons: Signals for the piperidine ring carbons will appear in the aliphatic region, typically between δ 25-50 ppm.
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Ethyl Linker Carbons: Two signals for the ethyl bridge carbons will be present around δ 30-40 ppm.
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Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI) in positive mode is ideal for this molecule.
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Expected Ion: The analysis will detect the cationic form of the free base (after loss of HCl).
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[M+H]⁺: The expected exact mass for [C₁₃H₁₉FN + H]⁺ is 224.1553 . High-resolution mass spectrometry (HRMS) should be used to confirm this value to within 5 ppm, which provides unambiguous confirmation of the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically acquired using a KBr pellet or as a thin film.
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N-H Stretch: A strong, broad absorption band will be present in the range of 2400-2800 cm⁻¹, characteristic of the ammonium (R₃N⁺-H) stretch in the hydrochloride salt. [4]* C-H Stretch (Aromatic): Peaks will appear just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Strong peaks will appear just below 3000 cm⁻¹, typically in the 2850-2950 cm⁻¹ range. [4]* C=C Stretch (Aromatic): Medium intensity peaks around 1600 cm⁻¹ and 1500 cm⁻¹.
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C-F Stretch: A strong, characteristic absorption will be present in the fingerprint region, typically around 1220-1240 cm⁻¹, corresponding to the C-F bond of the fluorophenyl group.
Pharmacological Context and Significance
Derivatives of 4-arylpiperidine are of significant interest in drug development, particularly for central nervous system (CNS) disorders. The parent structure, paroxetine, is a selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders. [5]The 4-[2-(4-Fluorophenyl)ethyl]-piperidine scaffold can be considered a key building block for exploring new chemical space around this and other CNS targets.
Research into related structures has shown activity as:
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Opioid Receptor Ligands: 4-substituted piperidines have been investigated as ligands with mixed agonist/antagonist profiles at mu (µ) and delta (δ) opioid receptors. [6]* Dopamine Transporter (DAT) Ligands: N-substituted derivatives of related piperidines show high affinity for the dopamine transporter, making them relevant for conditions like ADHD and substance abuse disorders. [7]* Antihypertensive Agents: Certain complex piperidine derivatives have been evaluated as T-type Ca²⁺ channel blockers for the treatment of hypertension. [8]* Antipsychotics: The combination of a piperidine ring and a fluorophenyl group is found in compounds with high affinity for dopamine D₄ and serotonin 5-HT₂A receptors, targets for atypical antipsychotics. [9] The title compound serves as a valuable starting point or intermediate for the synthesis of libraries of novel compounds aimed at these and other biological targets. Its well-defined structure and accessible synthesis make it an important tool for medicinal chemists and pharmacologists.
Conclusion
This guide has provided a detailed technical overview of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl, from its fundamental structure to its synthesis and rigorous characterization. The provided protocols and analytical framework are designed to be both informative for experienced researchers and instructive for those new to the field. By understanding the causality behind the experimental choices and employing a self-validating system of analysis, scientists can confidently synthesize and utilize this important chemical entity in their research and development endeavors.
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